Polyethylene glycol nonylphenyl ether sulfate sodium salt
Description
Properties
CAS No. |
9014-90-8 |
|---|---|
Molecular Formula |
C30H46NaO5S- |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate |
InChI |
InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2 |
InChI Key |
ZZMDMGNQUXYKQX-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |
Appearance |
Solid powder |
Pictograms |
Corrosive |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
9014-90-8 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PEG-1 Nonyl phenyl ether sulfate, sodium salt; Sodium nonylphenyl ether sulfate |
Origin of Product |
United States |
Preparation Methods
Ethoxylation of Nonylphenol
The synthesis begins with the ethoxylation of nonylphenol, a reaction that introduces polyethylene glycol chains to the phenolic hydroxyl group. This step is critical for establishing the hydrophilic-lipophilic balance (HLB) of the final surfactant.
Reaction Mechanism and Conditions
Nonylphenol reacts with ethylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic addition, where the deprotonated hydroxyl group of nonylphenol attacks the electrophilic ethylene oxide, forming a polyethoxylate chain. The number of ethylene oxide units (n) determines the HLB; industrial processes often target n = 4–10 for optimal surfactant properties.
Key Parameters:
Purification of Ethoxylated Intermediate
Post-ethoxylation, the product is purified to remove unreacted ethylene oxide and catalyst residues. A standardized method involves:
Sulfation of Polyethylene Glycol Nonylphenyl Ether
Sulfation introduces the anionic sulfate group, enhancing water solubility and surfactant activity. This step is typically performed using sulfur trioxide (SO₃) in a controlled reactor.
Sulfation Techniques
Falling Film Reactor
In industrial settings, a falling film reactor ensures efficient heat dissipation and uniform sulfation. The ethoxylated nonylphenyl ether is introduced at the top of the reactor, forming a thin film that reacts with gaseous SO₃. Conditions are tightly controlled:
- Temperature : 30–60°C to prevent sulfone formation.
- Molar Ratio : 1:1 (SO₃ to ethoxylate) to minimize unreacted reagents.
Byproduct Management
The reaction generates sulfuric acid as a byproduct, which is neutralized in subsequent steps. Residual 1,4-dioxane, a potential carcinogen, is monitored and maintained below 30 ppm through optimized reactor design.
Neutralization to Form Sodium Salt
The sulfated intermediate is neutralized with sodium hydroxide to yield the final sodium salt. This step requires precise pH control to avoid hydrolysis of the sulfate ester.
Neutralization Protocol
- The sulfated product is dissolved in a polar solvent (e.g., isopropanol).
- A 20% w/w sodium hydroxide solution is added dropwise under cooling (5–10°C).
- The mixture is stirred until pH stabilizes at 7.0–7.5.
Yield Optimization
Excess NaOH leads to saponification, reducing yield. Industrial processes employ automated titration systems to maintain stoichiometric accuracy.
Industrial-Scale Production Techniques
Modern facilities prioritize continuous processes to enhance efficiency and product consistency.
Continuous Ethoxylation-Sulfation Systems
Integrated reactors combine ethoxylation and sulfation steps, reducing intermediate handling. Key features include:
- Modular Design : Enables adjustment of ethylene oxide units (n) without reconfiguration.
- Real-Time Analytics : In-line GC/MS monitors ethylene oxide and 1,4-dioxane levels.
Case Study: APEO-Free Production
To comply with EU regulations restricting alkylphenol ethoxylates (APEOs), manufacturers have adopted closed-loop systems that recover and recycle ethylene oxide, reducing environmental emissions.
Quality Control and Analytical Methods
Rigorous testing ensures compliance with industrial and regulatory standards.
Purity Assessment
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| 1,4-Dioxane | Gas Chromatography (GC) | ≤30 ppm |
| Unsulfated Material | Light Petroleum Extraction | ≤1.5% w/w |
| Heavy Metals (Pb, As) | ICP-MS | Pb ≤20 mg/kg, As ≤3 mg/kg |
Residual Ethylene Oxide
Headspace GC with flame ionization detection (FID) quantifies ethylene oxide residues. Samples are heated to 80°C in sealed vials, and volatiles are analyzed against certified reference materials.
Emerging Innovations
Microreactor Technology
Lab-scale studies demonstrate that microreactors improve sulfation efficiency by 40% compared to batch reactors, achieving near-quantitative conversion at reduced temperatures (25–40°C).
Bio-Based Alternatives
Research into lignin-derived surfactants aims to replace nonylphenol with renewable aromatic alcohols, though current formulations lag in emulsification performance.
Chemical Reactions Analysis
Polyethylene glycol nonylphenyl ether sulfate sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids, the sulfate group can be hydrolyzed, leading to the formation of polyethylene glycol nonylphenyl ether and sulfuric acid.
Oxidation: The nonylphenyl group can undergo oxidation reactions, especially under harsh conditions, forming various oxidation products.
Substitution: The sulfate group can be substituted by other nucleophiles, such as halides, under appropriate conditions.
Common reagents used in these reactions include sulfur trioxide for sulfation, sodium hydroxide for neutralization, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
SNOS is characterized by its hydrophobic tail (derived from nonylphenol) and hydrophilic head (from polyethylene glycol), allowing it to effectively lower the surface tension of water. This property enhances its ability to interact with oils and greases, facilitating the removal of contaminants. The compound typically appears as a clear liquid at room temperature and is soluble in water, which enhances its utility in formulations requiring effective surfactants.
Chemistry
- Surfactant in Chemical Reactions : SNOS is utilized as a surfactant to enhance solubility and reaction rates in various chemical processes.
- Stabilization of Emulsions : It plays a crucial role in stabilizing emulsions in chemical formulations, improving product consistency.
Biology
- Protein Solubilization : In biological research, SNOS assists in solubilizing proteins and other biomolecules, enabling their study and manipulation.
- Cell Membrane Interaction : The compound's ability to penetrate cell membranes enhances the absorption of therapeutic agents in cellular studies.
Medicine
- Pharmaceutical Formulations : SNOS is employed in drug formulations to improve bioavailability by enhancing the solubility of poorly soluble drugs.
- Transdermal Drug Delivery : Its surfactant properties facilitate the penetration of drugs through the skin barrier, making it valuable for topical applications.
Industry
- Detergents and Cleaning Products : SNOS is widely used in formulating detergents, emulsifiers, and dispersants across various industrial processes.
- Food Industry Applications : Its emulsifying properties are beneficial in food applications, such as stabilizing food emulsions.
Case Study 1: Pharmaceutical Formulation
In a study examining the use of SNOS in enhancing drug bioavailability, researchers found that incorporating SNOS into formulations significantly improved the solubility of poorly soluble drugs. This led to enhanced absorption rates in vivo, demonstrating its potential for improving therapeutic efficacy.
Case Study 2: Emulsion Stability
A research project focused on food emulsions utilized SNOS to stabilize oil-in-water emulsions. The results indicated that SNOS effectively maintained emulsion stability over extended periods, making it suitable for use in various food products.
Safety and Environmental Considerations
While SNOS exhibits beneficial properties, concerns regarding its potential for skin irritation and environmental impact have been raised. Regulatory bodies are currently evaluating its safety profile, particularly due to the breakdown products associated with nonylphenol.
Mechanism of Action
The primary mechanism of action of polyethylene glycol nonylphenyl ether sulfate sodium salt is its ability to reduce surface tension. This property allows it to emulsify and disperse hydrophobic substances in aqueous solutions. The compound interacts with lipid bilayers and proteins, disrupting their structure and enhancing solubility .
Comparison with Similar Compounds
Polyethylene Glycol Nonylphenyl Ether Sulfate Ammonium Salt
- Structure: Shares the same nonylphenyl-PEG-sulfate backbone but uses ammonium as the counterion (CAS RN: 9051-57-4) .
- Properties : Ammonium salts generally exhibit higher solubility in polar solvents compared to sodium salts. This enhances compatibility with acidic formulations.
- Applications : Used in textile processing and industrial cleaners .
- Regulatory Status : Like its sodium counterpart, it faces restrictions under REACH due to NPEOs' environmental toxicity .
Sodium Laureth Sulfate (SLES)
- Structure : Lauryl alcohol ethoxylate sulfate with sodium (CAS RN: 9004-82-6; referenced in and ).
- Properties: Produces stable foam and is less irritating than nonylphenol-based surfactants.
- Applications : Dominates personal care products (e.g., shampoos) .
- Environmental Impact : Degrades more readily than NPEOs but may form 1,4-dioxane as a byproduct .
Disodium Polyethylene Glycol Nonylphenyl Ether Sulfosuccinate
Sodium Polyoxyethylene Nonylphenol Ether Phosphate
- Structure : Phosphate ester head group (CAS RN: 37340-60-6) .
- Properties : Offers emulsifying and antistatic properties; stable under high temperatures.
- Applications : Industrial lubricants and metalworking fluids .
- Regulatory Status : Phosphate esters are less restricted than NPEOs but contribute to eutrophication in water systems .
Comparative Data Table
Key Research Findings
Performance vs. Toxicity Trade-off : NPEO-based surfactants (e.g., sodium/ammonium sulfates) excel in cost and performance but are phased out in the EU and regulated in the U.S. due to ecotoxicity . Alternatives like sulfosuccinates and SLES offer safer profiles but may lack equivalent efficacy in niche applications .
Counterion Effects : Ammonium salts improve solubility in acidic environments, while sodium salts are preferred in neutral to alkaline formulations .
Biodegradability : Sulfosuccinates and phosphate esters degrade faster than sulfate-based NPEOs but require careful handling to avoid secondary pollution .
Biological Activity
Polyethylene glycol nonylphenyl ether sulfate sodium salt (commonly referred to as Sodium nonoxynol sulfate) is an anionic surfactant derived from the ethoxylation of nonylphenol and subsequent sulfation. This compound is notable for its emulsifying, dispersing, and wetting properties, making it widely utilized in various industrial and scientific applications. This article explores its biological activity, mechanisms of action, safety profile, and applications based on diverse research findings.
Target of Action
Sodium nonoxynol sulfate primarily acts on the stratum corneum, the outermost layer of the skin. Its surfactant properties allow it to penetrate intercellular spaces, increasing fluidity and solubilizing lipid components within the skin barrier.
Mode of Action
The compound disrupts the lipid matrix of the stratum corneum, enhancing permeability and facilitating the absorption of other substances. This action is critical in both cosmetic formulations and pharmaceutical applications where enhanced skin penetration is desired.
Biochemical Pathways
The ability of this compound to solubilize lipids suggests potential interference with lipid metabolism and transport. It binds to keratin filaments within corneocytes, further contributing to its disruptive effects on cellular integrity.
This compound exhibits several key biochemical properties:
- Hydrophilic-Lipophilic Balance (HLB) : Its structure provides a balance between hydrophilic and hydrophobic characteristics, making it effective as a surfactant.
- Solubilization : It enhances the solubility of hydrophobic molecules, which is essential in drug formulation where poorly soluble compounds are involved.
- Skin Penetration : Studies indicate that this compound can significantly improve skin absorption rates for active ingredients in topical formulations.
Safety Profile
While Sodium nonoxynol sulfate has beneficial properties, it also raises safety concerns:
- Irritation Potential : It can cause mild to moderate skin and eye irritation at higher concentrations.
- Environmental Impact : There are concerns regarding its breakdown products, particularly nonylphenol, which is known for endocrine-disrupting effects in aquatic environments .
- Regulatory Status : Regulatory bodies are evaluating its safety profile due to potential contamination risks and its persistence in the environment .
Applications
This compound has a broad range of applications across various fields:
| Field | Application |
|---|---|
| Cosmetics | Used as an emulsifier and surfactant in skin care products to enhance texture and absorption. |
| Pharmaceuticals | Improves bioavailability of drugs by enhancing skin penetration in topical formulations. |
| Industrial | Employed in detergents and cleaning products due to its effective emulsifying properties. |
| Biological Research | Utilized for solubilizing proteins and other biomolecules for analytical studies. |
Case Studies
- Topical Drug Delivery : Research demonstrated that formulations containing Sodium nonoxynol sulfate significantly improved the transdermal delivery of therapeutic agents compared to control formulations without this surfactant.
- Environmental Toxicology : A study assessing the ecological impact of nonylphenol derivatives highlighted the potential risks associated with Sodium nonoxynol sulfate's breakdown products affecting aquatic life, prompting further investigation into safer alternatives .
- Skin Irritation Studies : Clinical evaluations indicated that while Sodium nonoxynol sulfate enhances product efficacy, formulations must be carefully balanced to minimize irritation potential during use .
Q & A
Basic Research Questions
Q. What are the critical parameters influencing the synthesis of polyethylene glycol nonylphenyl ether sulfate sodium salt, and how do they affect product purity?
- The synthesis involves sulfation of nonylphenol ethoxylate using sulfur trioxide in a falling film reactor, followed by neutralization with sodium hydroxide . Key parameters include:
- Molar ratio of SO₃ to ethoxylate (1:1) to minimize unreacted materials.
- Temperature control (30–60°C) to prevent side reactions (e.g., dioxane formation).
- Reactor type : Continuous reactors like falling film systems improve yield and reduce 1,4-dioxane residues (<30 ppm) .
Q. How does the ethylene oxide (EO) chain length affect the physicochemical properties of this surfactant?
- Increasing EO units:
- Reduce wetting/cleaning efficiency but enhance solubilization and biocompatibility .
- Lower toxicity and irritation when EO >5 .
Q. What standardized methods are used to quantify residuals like 1,4-dioxane and sulfated byproducts?
- 1,4-Dioxane : Gas chromatography (GC) per ISO 17280, with detection limits <30 ppm .
- Unsulfated materials : Light petroleum extraction (ISO 894) .
- Heavy metals : ICP-MS for Pb/As (limits: 20 mg/kg and 3 mg/kg) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biodegradability data for this compound?
- While classified as biodegradable , its nonylphenol moiety is persistent and endocrine-disrupting .
- Methodological considerations :
- Use OECD 301/302 tests to differentiate primary vs. ultimate degradation.
- Monitor metabolites (e.g., nonylphenol) via LC-MS, as incomplete degradation may underestimate eco-toxicity .
Q. What experimental design strategies optimize its use in nanoparticle self-assembly without inducing aggregation?
- Critical factors :
- EO chain length : EO 9–10 balances steric repulsion and surface activity in PS-silica systems .
- Co-surfactant ratio : Blend with SDS (e.g., 1:1) to modulate interfacial tension .
- Concentration gradients : Pre-screen via cryo-EM tomography to visualize nucleation dynamics .
Q. How do regulatory restrictions on alkylphenol ethoxylates (APEOs) impact the development of alternatives?
- APEOs (including this compound) are restricted in the EU and textiles due to toxicity .
- Replacement strategies :
- Structure-activity analysis : Compare with safer surfactants (e.g., sodium laureth sulfate) using QSAR models .
- Performance benchmarking : Assess foaming, emulsification, and cytotoxicity (ISO 10634) .
Q. What advanced analytical techniques characterize its phase behavior in aqueous two-phase systems (ATPS)?
- Cloud point analysis : Measure temperature-dependent phase separation using UV-Vis turbidimetry .
- Phase diagrams : Construct via PEG/salt (e.g., (NH₄)₂SO₄) mixtures; EO length shifts binodal curves .
- Rheology : Correlate viscosity with EO content for formulation stability .
Methodological Recommendations
- Synthesis : Prioritize micro-reaction systems (e.g., US 8,921,588) for scalable, low-dioxane production .
- Eco-Testing : Combine OECD 301 with metabolite profiling to address regulatory gaps .
- Formulation : Use DOE (design of experiments) to balance EO/salt ratios in ATPS for biomolecule extraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
